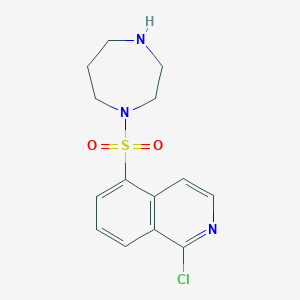

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Vue d'ensemble

Description

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a chemical compound known for its significant role in various scientific research fields. It is characterized by its unique structure, which includes a chloro-substituted isoquinoline ring and a homopiperazine moiety. This compound is primarily used as an intermediate in the synthesis of more complex molecules and has applications in chemistry, biology, and medicine .

Méthodes De Préparation

The synthesis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of isoquinoline followed by sulfonylation and subsequent reaction with homopiperazine. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve the desired product quality .

Analyse Des Réactions Chimiques

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .

Applications De Recherche Scientifique

Clinical Applications

Vasodilatory Effects:

The compound is primarily recognized for its vasodilatory properties, particularly in the treatment of delayed cerebral vasospasm following subarachnoid hemorrhage. This condition can lead to severe complications, and 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine has been identified as a potential therapeutic agent due to its ability to inhibit Rho-kinase, which regulates myosin light chain phosphorylation and thus affects vasocontraction. The selective inhibition allows for vasodilation without significantly altering systemic blood pressure, making it a valuable treatment option in clinical settings.

Antimicrobial Potential:

Beyond its vasodilatory effects, derivatives of homopiperazine structures, including this compound, are being explored for their potential in synthesizing new antimicrobial agents. Research indicates that compounds with similar structures have shown promising antibacterial activity, suggesting that this compound could contribute to developing novel antibacterial drugs.

Synthesis and Chemical Properties

Synthesis:

The synthesis of this compound typically involves multiple steps:

- Chlorination of isoquinoline

- Sulfonylation followed by a reaction with homopiperazine

These steps require specific reagents and conditions to ensure high yield and purity. In industrial applications, continuous flow reactors may be employed to optimize production efficiency .

Chemical Properties:

The compound has a molecular weight of approximately 325.8 g/mol and features a unique structure combining a chloro-substituted isoquinoline ring with a homopiperazine moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- Delayed Cerebral Vasospasm: A clinical trial demonstrated that patients treated with this compound showed significant improvement in symptoms associated with delayed cerebral vasospasm after subarachnoid hemorrhage, indicating its potential as a first-line treatment option.

- Antimicrobial Activity: Preliminary studies on derivatives have shown that compounds related to this structure exhibit potent antibacterial properties against various strains, suggesting further exploration into their development as new antibiotics.

Mécanisme D'action

The mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can affect various cellular pathways and processes, making the compound valuable in research focused on understanding enzyme mechanisms and developing therapeutic agents.

Comparaison Avec Des Composés Similaires

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine can be compared with other similar compounds, such as:

- 1-(1-Chloro-5-isoquinolinesulfonyl)piperazine

- 1-(1-Chloro-5-isoquinolinesulfonyl)tetrahydropyridine

These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the isoquinoline ring and homopiperazine moiety in this compound provides distinct properties that make it particularly useful in certain applications .

Activité Biologique

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is essential for nucleotide synthesis, especially in pathogens like Mycobacterium tuberculosis, making this compound a candidate for anti-tubercular therapies.

Chemical Structure and Properties

The compound features a homopiperazine core with a chloro group and an isoquinolinesulfonyl moiety. These structural elements are critical for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C12H14ClN3O2S |

| Molecular Weight | 299.78 g/mol |

| CAS Number | 105628-00-4 |

This compound primarily functions by inhibiting IMPDH, which catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This inhibition disrupts purine biosynthesis, which is critical for the growth and survival of Mycobacterium tuberculosis.

Inhibition of IMPDH

Research has demonstrated that this compound selectively inhibits IMPDH in Mycobacterium tuberculosis with low toxicity towards mammalian cells. This selectivity is essential for developing effective anti-tubercular agents that minimize side effects.

- IC50 Values : Studies indicate that the IC50 values for IMPDH inhibition are in the low micromolar range, showcasing its potency against the enzyme .

Comparative Activity

The compound has been compared with other similar inhibitors, emphasizing its unique chloro substitution that enhances selectivity towards IMPDH.

| Compound Name | Key Activity |

|---|---|

| 1-(5-Isoquinolinesulfonyl)piperazine | IMPDH inhibitor |

| Fasudil | Rho-associated protein kinase inhibitor |

| 1-(5-Isoquinolinesulfonyl)-4-methylpiperazine | Potential anti-tubercular agent |

Structure-Activity Relationship (SAR)

A series of analogs have been synthesized to explore the structure-activity relationship of this class of compounds. Key findings include:

- The presence of piperazine and isoquinoline rings is crucial for maintaining biological activity.

- Modifications to these rings can lead to variations in potency and selectivity against M. tuberculosis .

Case Studies

Several studies have highlighted the potential of this compound in combating drug-resistant strains of Mycobacterium tuberculosis:

- In vitro Studies : In biochemical assays, this compound showed significant inhibition of IMPDH in both wild-type and resistant strains of M. tuberculosis, indicating its potential as a treatment option for resistant TB cases .

- X-ray Crystallography : Structural studies using X-ray crystallography have elucidated the binding modes of this compound with IMPDH, providing insights into how modifications can enhance efficacy .

- Toxicity Assessments : Toxicity studies have shown that while the compound effectively inhibits bacterial growth, it exhibits low cytotoxicity towards human cell lines, making it a promising candidate for further development .

Propriétés

IUPAC Name |

1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDBORFMLULSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625404 | |

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-70-4 | |

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.